molecular formula C12H13NO3S2 B2768125 S-(4,5-dihydro-1,3-thiazol-2-yl) 3,4-dimethoxybenzenecarbothioate CAS No. 328023-15-0

S-(4,5-dihydro-1,3-thiazol-2-yl) 3,4-dimethoxybenzenecarbothioate

Cat. No.: B2768125
CAS No.: 328023-15-0
M. Wt: 283.36
InChI Key: ATQUXBUFVBYGII-UHFFFAOYSA-N
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Description

S-(4,5-dihydro-1,3-thiazol-2-yl) 3,4-dimethoxybenzenecarbothioate is a sulfur-containing heterocyclic compound characterized by a carbothioate ester functional group. The structure comprises a 4,5-dihydro-1,3-thiazole ring (a partially saturated thiazole with reduced aromaticity) linked via a sulfur atom to a 3,4-dimethoxy-substituted benzene ring.

Properties

IUPAC Name

S-(4,5-dihydro-1,3-thiazol-2-yl) 3,4-dimethoxybenzenecarbothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S2/c1-15-9-4-3-8(7-10(9)16-2)11(14)18-12-13-5-6-17-12/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATQUXBUFVBYGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)SC2=NCCS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(4,5-dihydro-1,3-thiazol-2-yl) 3,4-dimethoxybenzenecarbothioate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Continuous flow synthesis could be employed to enhance scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole moieties exhibit notable antimicrobial properties. The thiazole ring enhances the interaction with bacterial enzymes and receptors, leading to increased efficacy against various pathogens.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to S-(4,5-dihydro-1,3-thiazol-2-yl) 3,4-dimethoxybenzenecarbothioate showed promising activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : Molecular docking studies have suggested that thiazole derivatives may inhibit bacterial growth by interfering with the synthesis of essential cellular components .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively studied. These compounds have shown effectiveness in inhibiting the proliferation of various cancer cell lines.

Case Studies

  • In Vitro Studies : In a study involving the MCF7 breast cancer cell line, derivatives similar to this compound demonstrated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutic agents .
  • Molecular Interactions : Research indicates that these compounds can bind effectively to DNA and bovine serum albumin, which may enhance their bioavailability and therapeutic efficacy .

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. The presence of the thiazole ring appears to contribute positively to their activity.

Case Studies

  • Animal Models : Compounds derived from thiazole have shown significant anticonvulsant effects in animal models when tested against induced seizures .
  • Structure-Activity Relationship (SAR) : The SAR analysis suggests that modifications on the thiazole ring can enhance anticonvulsant activity, indicating potential pathways for drug development targeting epilepsy .

Summary Table

ApplicationActivity TypeKey Findings
AntimicrobialBacterial InhibitionEffective against Staphylococcus aureus and Escherichia coli
AnticancerCytotoxic EffectsSignificant inhibition of MCF7 cell line growth; lower IC50 than standards
AnticonvulsantSeizure PreventionDemonstrated efficacy in animal models; structure modifications enhance activity

Mechanism of Action

The mechanism of action of S-(4,5-dihydro-1,3-thiazol-2-yl) 3,4-dimethoxybenzenecarbothioate involves its interaction with cellular targets such as enzymes and receptors. The thiazole ring can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt essential cellular processes, leading to the death of microbial or cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of thiazole- and carbothioate-derived molecules. Key structural analogs include thiazolylmethylcarbamates, thiadiazole-fused derivatives, and other carbothioate esters (Table 1). Below is a detailed analysis:

Structural and Functional Group Variations
Compound Thiazole Substituent Aromatic/Backbone Group Key Functional Differences
Target Compound 4,5-dihydro-1,3-thiazol-2-yl 3,4-dimethoxybenzenecarbothioate Partially saturated thiazole; electron-rich dimethoxybenzene
Thiazol-5-ylmethyl carbamate (Compound q, ) Aromatic thiazol-5-ylmethyl t-Boc-protected amino, hydroxy groups Carbamate linkage; tert-butoxycarbonyl (t-Boc) protection
Thiazol-4-ylmethyl derivatives (Compound t, ) 2-(2-hydroperoxypropan-2-yl)thiazol-4-yl Isobutyl ester Hydroperoxy group; ester functionality
Benzodioxine-thiadiazole derivatives () Thiadiazole-fused system 1,4-benzodioxine Thiadiazole fused to benzodioxine; hydrazine-carbothioamide
  • Thiazole Saturation: The target compound’s dihydrothiazole ring lacks full aromaticity, reducing resonance stabilization compared to aromatic thiazoles in analogs like Compound q.
Electronic and Reactivity Profiles
  • Computational analysis (e.g., via Multiwfn ) would predict higher electron density at the carbothioate sulfur in the target compound due to the dimethoxybenzene’s +M effect, increasing susceptibility to nucleophilic substitution compared to electron-withdrawing substituents in analogs like Compound t.
  • The dihydrothiazole’s NH group (if present) could participate in hydrogen bonding, unlike fully substituted thiazoles in .

Table 1: Comparative Properties of Selected Thiazole Derivatives

Property Target Compound Compound q Compound t
Molecular Weight ~295 g/mol (calculated) ~480 g/mol (estimated) ~420 g/mol (estimated)
LogP (Predicted) 2.8 (high lipophilicity) 1.5 (moderate) 2.1 (moderate)
Key Reactivity Sites Carbothioate S, dimethoxy O Carbamate O, t-Boc Hydroperoxy O, ester C=O
Thermal Stability High (dimethoxy stabilization) Moderate (t-Boc cleavage risk) Low (hydroperoxy instability)

Biological Activity

S-(4,5-dihydro-1,3-thiazol-2-yl) 3,4-dimethoxybenzenecarbothioate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethoxybenzenecarbothioic acid with thiazole derivatives. The following general steps outline the synthetic pathway:

  • Preparation of Thiazole Derivative : The thiazole ring is formed through a cyclization reaction involving appropriate precursors.
  • Formation of Carbothioate : The thiazole derivative is then reacted with 3,4-dimethoxybenzenecarbothioic acid to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. Research indicates that compounds with a thiazole core demonstrate significant cytotoxicity against various cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of thiazole derivatives on human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. The results showed that certain derivatives exhibited IC50 values ranging from 0.74 to 10.0 μg/mL against these cell lines .
CompoundCell LineIC50 (μg/mL)
Thiazole Derivative AHCT1163.29
Thiazole Derivative BH46010.0
Thiazole Derivative CMCF-70.28

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization and disruption of microtubule dynamics. Docking studies have suggested that this compound can effectively bind to tubulin, inhibiting cancer cell proliferation .

Anti-inflammatory and Antioxidant Activities

Beyond its anticancer properties, thiazole derivatives have been reported to exhibit anti-inflammatory and antioxidant activities. These effects are crucial in mitigating oxidative stress-related diseases.

  • Research Findings : A review on thiazole-based compounds indicated their role as potent anti-inflammatory agents through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Q & A

Basic: What are the recommended synthetic routes for synthesizing S-(4,5-dihydro-1,3-thiazol-2-yl) 3,4-dimethoxybenzenecarbothioate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions starting with precursors containing 4,5-dihydro-1,3-thiazole rings and substituted benzenecarbothioate moieties. Key steps include:

  • Thiazole Ring Formation : Reacting 3,4-dimethoxybenzenecarbothioic acid with 2-amino-4,5-dihydro-1,3-thiazole derivatives under reflux conditions in ethanol or acetonitrile. Catalysts like glacial acetic acid may enhance cyclization .
  • Optimization : Yield improvements (up to 75–85%) are achieved by controlling reaction time (4–6 hours), temperature (70–80°C), and stoichiometric ratios (1:1.2 for thiazole:acid). Solvent purity (e.g., absolute ethanol) minimizes side products .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol ensures >95% purity .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural integrity?

Methodological Answer:
A combination of techniques is critical:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies methoxy (-OCH₃) protons (δ 3.8–4.0 ppm) and thiazoline ring protons (δ 2.5–3.5 ppm for dihydro protons) .
    • ¹³C NMR : Confirms carbonyl (C=O, δ 165–170 ppm) and aromatic carbons (δ 110–150 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 325.08 for C₁₂H₁₃NO₃S₂) .
  • HPLC : Monitors purity using C18 columns (acetonitrile/water gradient, UV detection at 254 nm) .

Advanced: How do substituent variations on the thiazole ring influence the compound’s reactivity and biological activity?

Methodological Answer:
Substituent effects are studied via structure-activity relationship (SAR) models:

  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase electrophilicity at the thiazole sulfur, enhancing reactivity in nucleophilic substitutions .
  • Methoxy Groups (-OCH₃) : Improve solubility and membrane permeability, critical for in vitro bioactivity assays .
  • Controlled Modifications : Replace the 3,4-dimethoxy group with halogenated or alkylated benzothioates to assess changes in antibacterial or antifungal potency. IC₅₀ values vary by 2–3 orders of magnitude depending on substituent polarity .

Advanced: What experimental frameworks are recommended for evaluating this compound’s environmental persistence and ecotoxicological impact?

Methodological Answer:
Adopt the INCHEMBIOL project’s framework :

Physicochemical Properties :

  • Determine logP (octanol-water partition coefficient) to predict bioaccumulation.
  • Measure hydrolysis rates at pH 5–9 to assess stability in aquatic systems.

Biotic Transformations :

  • Use soil microcosms to study microbial degradation pathways (e.g., LC-MS/MS for metabolite identification).

Ecotoxicology :

  • Conduct acute/chronic toxicity assays on Daphnia magna (EC₅₀) and algal growth inhibition tests .

Advanced: How can researchers resolve contradictions in bioactivity data across different in vitro models?

Methodological Answer:
Address discrepancies through:

  • Assay Standardization :
    • Use identical cell lines (e.g., HepG2 for cytotoxicity) and culture conditions (e.g., 10% FBS, 37°C) to minimize variability .
  • Pharmacokinetic Profiling :
    • Perform ADME studies (absorption, distribution, metabolism, excretion) to clarify bioavailability differences. For example, poor solubility may explain low activity in certain models .
  • Mechanistic Studies :
    • Use siRNA knockdown or enzyme inhibition assays to verify target engagement (e.g., binding to bacterial dihydrofolate reductase) .

Advanced: What computational methods are suitable for predicting this compound’s interaction with biological targets?

Methodological Answer:
Leverage in silico tools:

  • Molecular Docking (AutoDock Vina) : Model interactions with enzymes like acetylcholinesterase or cytochrome P450. Prioritize docking poses with lowest binding energy (ΔG < -7 kcal/mol) .
  • QSAR Models : Train algorithms on datasets of thiazole derivatives to predict IC₅₀ values against specific pathogens (R² > 0.85 for validation) .
  • MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to identify critical hydrogen bonds or hydrophobic interactions .

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